

## The Discovery and Development of Sosimerasib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of a Novel, CNS-Penetrant KRAS G12C Inhibitor

Sosimerasib (also known as AZD4747) is a potent, selective, and orally bioavailable small-molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant protein. This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors. Developed by AstraZeneca, Sosimerasib represents a significant advancement in the field of targeted cancer therapy, particularly due to its demonstrated ability to penetrate the central nervous system (CNS), a common site of metastasis for these cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Sosimerasib for researchers, scientists, and drug development professionals.

## The "Undruggable" Target: A New Era in KRAS Inhibition

For decades, the KRAS oncogene was considered "undruggable" due to the smooth surface of the protein and its high affinity for its natural ligand, guanosine triphosphate (GTP). The discovery of a cryptic "switch-II" pocket that is accessible in the inactive, guanosine diphosphate (GDP)-bound state of the KRAS G12C mutant was a landmark achievement.[3] This finding paved the way for the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12, trapping the protein in its inactive conformation.



# Discovery and Optimization of Sosimerasib (AZD4747)

The development of **Sosimerasib** stemmed from a structure-based drug design approach.[1] [4] Building upon an earlier quinazoline-based inhibitor, AZD4625, researchers at AstraZeneca systematically optimized the molecule to enhance its potency, selectivity, and pharmacokinetic properties, with a key focus on achieving CNS penetration.[1][5] A critical step in this process was the excision of a pyrimidine ring, which led to a smaller, less polar compound with improved brain-penetrant properties.[1] This optimization process ultimately yielded **Sosimerasib** (AZD4747), a clinical development candidate with a favorable profile for treating KRAS G12C-positive tumors, including those that have metastasized to the brain.[1]

While a detailed, step-by-step synthesis protocol for **Sosimerasib** has not been publicly disclosed in full, the discovery is based on quinazoline chemistry. The general synthesis of quinazoline-based KRAS G12C inhibitors often involves multi-step reactions to construct the core heterocyclic scaffold and append the necessary functional groups for covalent binding and interaction with the switch-II pocket.[6][7] The radiolabeled form, [[8]C]AZD4747, has been synthesized for use in positron emission tomography (PET) studies.[9]

## Mechanism of Action: Covalent Inhibition of KRAS G12C

**Sosimerasib** functions as a covalent, irreversible inhibitor of the KRAS G12C mutant protein. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, it triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

**Sosimerasib** selectively binds to the cysteine residue at position 12 of the KRAS G12C mutant, which is only accessible when the protein is in its inactive, GDP-bound state.[3] This covalent bond locks KRAS G12C in this inactive conformation, preventing the exchange of GDP for GTP and thereby inhibiting the activation of downstream signaling pathways. This leads to a reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway inhibition, and ultimately suppresses tumor cell growth.[10]



Below is a diagram illustrating the KRAS signaling pathway and the mechanism of action of **Sosimerasib**.



Click to download full resolution via product page

KRAS G12C signaling pathway and **Sosimerasib**'s mechanism.

## **Preclinical Development**

**Sosimerasib** has undergone extensive preclinical evaluation to characterize its potency, selectivity, pharmacokinetics, and anti-tumor activity.

## **Biochemical and Cell-Based Assays**

A variety of in vitro assays are employed to determine the efficacy of KRAS G12C inhibitors like **Sosimerasib**.

- Biochemical Assays: These assays, such as GTP-binding competition assays, are used to directly measure the binding affinity of the inhibitor to the purified KRAS G12C protein.[11]
- Cell Viability Assays: These assays measure the ability of the inhibitor to reduce the proliferation of cancer cell lines harboring the KRAS G12C mutation. A common method is



the MTT or CellTiter-Glo assay, which quantifies the number of viable cells after a period of drug exposure (e.g., 72 hours).[12][13]

 pERK Inhibition Assays: Western blotting or ELISA-based methods are used to measure the levels of phosphorylated ERK (pERK) in KRAS G12C mutant cell lines following treatment with the inhibitor. A reduction in pERK levels serves as a direct biomarker of target engagement and pathway inhibition.[10]

### In Vivo Animal Models

The anti-tumor activity of **Sosimerasib** is evaluated in various animal models, including:

- Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation are implanted into immunocompromised mice. Tumor growth is monitored following treatment with the inhibitor.
- Patient-Derived Xenografts (PDX): Tumor tissue from patients is directly implanted into mice, providing a more clinically relevant model.
- Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS G12C mutation, leading to the development of spontaneous tumors in a more physiologically relevant context.[14]

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Preclinical pharmacokinetic data for **Sosimerasib** (AZD4747) in mice and rats are summarized below.



| Parameter                                                            | Mouse     | Rat           |
|----------------------------------------------------------------------|-----------|---------------|
| Dose (i.v.)                                                          | 2.3 μM/kg | 1.1-2.3 μM/kg |
| Dose (p.o.)                                                          | 6.8 μM/kg | 6.8 μM/kg     |
| Hepatic Clearance (% of blood flow)                                  | 52%       | 75%           |
| Volume of Distribution (Vss, L/kg)                                   | 2.9       | 1.7           |
| Half-life (T1/2, h)                                                  | 0.63      | 0.56          |
| Oral Bioavailability (F%)                                            | 58%       | 18%           |
| Data from MedChemExpress, citing Kettle JG, et al. J Med Chem. 2023. |           |               |

The following diagram illustrates a general experimental workflow for the preclinical development of a KRAS G12C inhibitor.





Click to download full resolution via product page

Preclinical development workflow for a KRAS G12C inhibitor.

## **Clinical Development of Sosimerasib**

**Sosimerasib** has advanced into clinical trials to evaluate its safety and efficacy in patients with KRAS G12C-mutated solid tumors.



## Phase 2 Clinical Trial in NSCLC (ChiCTR2200059986)

A pivotal Phase 2, open-label, multicenter, single-arm study was conducted to assess **Sosimerasib** monotherapy in patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had previously received platinum-based chemotherapy and/or anti-PD-1/PD-L1 inhibitors.[15][16] Patients were treated with **Sosimerasib** 500mg orally once daily. [15]

#### Efficacy Results:

The primary results of this study, with a median follow-up of 6.8 months, demonstrated promising anti-tumor activity.[15][16]

| Efficacy Endpoint                                                     | Result     | 95% Confidence Interval |
|-----------------------------------------------------------------------|------------|-------------------------|
| Objective Response Rate (ORR)                                         | 52.4%      | 44.0 - 60.8%            |
| Disease Control Rate (DCR)                                            | 87.6%      | 81.1 - 92.5%            |
| Median Time to Response (TTR)                                         | 1.4 months | 1.2 - 8.4 months        |
| Median Progression-Free<br>Survival (PFS)                             | 7.2 months | 5.6 - NA                |
| Data as of November 3, 2024, from a cohort of 145 patients.  [15][16] |            |                         |

#### Safety Profile:

**Sosimerasib** was found to have a manageable safety profile.[15][16]



| Adverse Event Category                     | Percentage of Patients |
|--------------------------------------------|------------------------|
| Any Treatment-Related Adverse Event (TRAE) | 95.2%                  |
| Grade 3-4 TRAEs                            | 40.0%                  |
| TRAEs leading to dose interruption         | 24.1%                  |
| TRAEs leading to dose reduction            | 10.3%                  |
| TRAEs leading to permanent discontinuation | 2.1%                   |

The most common TRAEs included increased alanine aminotransferase (66.2%), increased aspartate aminotransferase (62.8%), anemia (31.7%), increased gamma-glutamyl transferase (26.2%), and increased blood alkaline phosphatase (22.1%).[15] No fatal TRAEs were reported.[15]

### **Future Directions**

The development of **Sosimerasib** and other KRAS G12C inhibitors marks a significant breakthrough in cancer therapy. Future research will likely focus on:

- Combination Therapies: Investigating the synergistic effects of Sosimerasib with other targeted agents (e.g., SHP2 inhibitors, EGFR inhibitors) and immunotherapies to enhance efficacy and overcome resistance.
- Mechanisms of Resistance: Understanding and addressing the mechanisms of both intrinsic and acquired resistance to KRAS G12C inhibitors.
- Expansion to Other Tumor Types: Evaluating the efficacy of Sosimerasib in other solid tumors harboring the KRAS G12C mutation.
- Next-Generation Inhibitors: Developing inhibitors that can target other KRAS mutations beyond G12C.

### Conclusion

**Sosimerasib** (AZD4747) is a promising, potent, and selective covalent inhibitor of KRAS G12C with the distinct advantage of being CNS-penetrant. Its discovery through a meticulous



structure-based drug design process and its encouraging clinical activity and manageable safety profile in heavily pretreated NSCLC patients underscore its potential as a valuable therapeutic option. The ongoing research and clinical development of **Sosimerasib** will further delineate its role in the treatment of KRAS G12C-mutated cancers.

## **Experimental Protocols**

While detailed, step-by-step protocols for the specific experiments conducted during the development of **Sosimerasib** are proprietary, the following sections provide representative methodologies for the key assays used in the evaluation of KRAS G12C inhibitors.

## **Cell Viability Assay (MTT Assay)**

- Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Sosimerasib** in culture medium and treat the cells for 72 hours. Include a vehicle control (DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

## pERK Inhibition Assay (Western Blot)

- Cell Culture and Treatment: Seed KRAS G12C mutant cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of Sosimerasib for a specified time (e.g., 2 hours).
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDSpolyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRPconjugated secondary antibodies.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the loading control to determine the extent of inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO 2025: Sosimerasib monotherapy in patients with previously treated KRAS G12C—mutated non-small cell lung cancer: Primary results of a phase 2 study. [clin.larvol.com]
- 3. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow -American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity evaluation of novel quinazoline based KRASG12C inhibitors New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]







- 8. researchgate.net [researchgate.net]
- 9. Validation of a good manufacturing practice procedure for the production of [11C]AZD4747, a CNS penetrant KRASG12c inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [The Discovery and Development of Sosimerasib: A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15613137#sosimerasib-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com